molecular formula C8H9NO3 B6279630 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid CAS No. 1251411-94-5

2-cyano-3-(oxolan-3-yl)prop-2-enoic acid

Cat. No.: B6279630
CAS No.: 1251411-94-5
M. Wt: 167.2
InChI Key:
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Description

2-cyano-3-(oxolan-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C8H9NO3. It is a derivative of cyanoacetic acid and oxolane, featuring a cyano group and an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The most commonly used method for synthesizing 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid involves the reaction of oxolan-3-one with cyanoacetic acid in the presence of a catalyst. This method offers good efficiency and yield, with minimal environmental and safety considerations.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(oxolan-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex organic molecules.

    Biology: The compound may be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyano-3-(oxolan-3-yl)prop-2-enoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the oxolane ring can undergo ring-opening reactions. These interactions can modulate various biochemical pathways, making the compound useful in drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    3-(oxolan-3-yl)prop-2-enoic acid: Similar structure but lacks the cyano group.

    2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Contains a chromone ring instead of an oxolane ring.

Properties

CAS No.

1251411-94-5

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

0

Origin of Product

United States

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